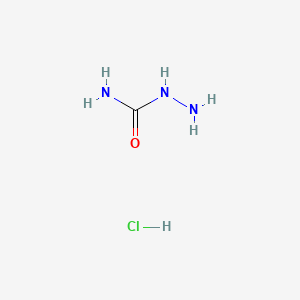

Semicarbazide hydrochloride

Description

Semicarbazide hydrochloride is an organic molecular entity.

Properties

IUPAC Name |

aminourea;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5N3O.ClH/c2-1(5)4-3;/h3H2,(H3,2,4,5);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHQYBDSXTDXSHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(N)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH5N3O.ClH, CH6ClN3O | |

| Record name | SEMICARBAZIDE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5173 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

57-56-7 (Parent) | |

| Record name | Semicarbazide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000563417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4020244 | |

| Record name | Semicarbazide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Snow white crystals. Used as a reagent for ketones and aldehydes with which it affords crystalline compounds having characteristic melting points. (EPA, 1998), White solid; [Hawley] White powder; [MSDSonline] | |

| Record name | SEMICARBAZIDE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5173 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Semicarbazide hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7021 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

347 to 365 °F at 760 mmHg DECOMPOSES (NTP, 1992) | |

| Record name | SEMICARBAZIDE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5173 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

9.2 [ug/mL] (The mean of the results at pH 7.4), Very soluble (NTP, 1992), Freely sol in water with acid reaction; very slightly sol in hot alcohol; Insol in anhyd ether, Insoluble in absolute alcohol, In water, 1X10+6 mg/L at 25 °C /Estimated/ | |

| Record name | SID57264264 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | SEMICARBAZIDE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5173 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SEMICARBAZIDE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5197 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.13 [mmHg], 0.13 mm Hg at 25 °C /Estimated/ | |

| Record name | Semicarbazide hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7021 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SEMICARBAZIDE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5197 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Prisms from dilute alcohol, White crystals | |

CAS No. |

563-41-7; 18396-65-1, 563-41-7 | |

| Record name | SEMICARBAZIDE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5173 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aminourea hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=563-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Semicarbazide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000563417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SEMICARBAZIDE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4732 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazinecarboxamide, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Semicarbazide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Semicarbazide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.407 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SEMICARBAZIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34854VG84B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SEMICARBAZIDE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5197 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

342 to 347 °F decomposes at 347-365 °F (EPA, 1998), 175-185 °C /decomposes/, MP: 96 °C /Base/ | |

| Record name | SEMICARBAZIDE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5173 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SEMICARBAZIDE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5197 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Semicarbazide Hydrochloride: A Technical Guide for Researchers

Introduction: Semicarbazide hydrochloride (CAS No. 563-41-7) is a versatile and essential chemical intermediate widely utilized in pharmaceutical synthesis, analytical chemistry, and various research applications.[1][2] As the hydrochloride salt of semicarbazide, it presents as a stable, water-soluble white crystalline solid.[2][3][4] Its primary utility stems from its reactivity with carbonyl compounds, making it an invaluable reagent for the identification and derivatization of aldehydes and ketones.[1][3][5] This guide provides an in-depth overview of its core properties, experimental protocols, and key applications for professionals in drug development and scientific research.

Core Physical and Chemical Properties

Semicarbazide hydrochloride is an organic salt with well-defined physicochemical characteristics.[4] It is typically encountered as an odorless, white to off-white crystalline powder.[1][6]

Table 1: Physicochemical Properties of Semicarbazide Hydrochloride

| Property | Value | Reference(s) |

| Molecular Formula | CH₅N₃O · HCl | [7] |

| Molecular Weight | 111.53 g/mol | [1][8] |

| Melting Point | 173 - 178 °C (with decomposition) | [1][6][9] |

| Appearance | White to off-white crystalline solid/powder | [1][3][6] |

| pH | ~1.5 (100 g/L in H₂O at 20°C) | [3][7] |

| pKa | 10.8 | [8] |

| Density | ~1.286 g/cm³ | |

| Bulk Density | ~740 kg/m ³ | [7] |

| Vapor Pressure | <0.1 hPa (at 25°C) | [7] |

| LogP (Octanol/Water) | -2.75 | [10] |

| CAS Number | 563-41-7 | [1][7] |

Solubility and Stability

Proper storage and solvent selection are critical for the effective use of semicarbazide hydrochloride.

Table 2: Solubility and Stability Data

| Parameter | Information | Reference(s) |

| Solubility in Water | Soluble; 100 g/L at 15°C. | [1][3][11] |

| Solubility in Organic Solvents | Moderately soluble in polar organic solvents like ethanol and methanol. | [4] |

| Stability | Stable under recommended storage conditions. | [3][12] |

| Storage Conditions | Store in a dry, cool, and well-ventilated place at +15°C to +25°C. Keep container tightly closed and protect from moisture. | [3][7][13] |

| Incompatibilities | Incompatible with strong oxidizing agents and strong bases. | [3][12] |

Core Reactivity: Semicarbazone Formation

The most prominent chemical property of semicarbazide hydrochloride is its reaction with aldehydes and ketones to form semicarbazones.[2][14] This condensation reaction serves as a classical method for the identification and purification of carbonyl compounds, as the resulting semicarbazones are typically crystalline solids with sharp, characteristic melting points.[3][14] The reaction involves the nucleophilic attack of the terminal primary amine group of semicarbazide on the electrophilic carbonyl carbon.[5]

This reactivity is fundamental to its role as an intermediate in the synthesis of pharmaceuticals, such as nitrofuran antibacterials, and other heterocyclic compounds.[1][2][14]

Experimental Protocols

Synthesis of Semicarbazide Hydrochloride

A common laboratory-scale synthesis involves the reaction of urea with hydrazine hydrate, followed by acidification with hydrochloric acid.[15][16][17]

-

Materials: Urea (60g), 80% hydrazine hydrate (100 mL), concentrated hydrochloric acid, methanol.

-

Procedure:

-

Combine 60g of urea and 100 mL of 80% hydrazine hydrate in a 500 mL flask equipped with a reflux condenser. Caution: Hydrazine is highly toxic; this procedure must be performed in a chemical fume hood.[16]

-

Heat the mixture at reflux for 3 hours. Ammonia gas is evolved during the reaction.[16]

-

After reflux, reconfigure the apparatus for vacuum distillation and heat the flask in a 70-90°C water bath to remove unreacted water and hydrazine.[16]

-

Dissolve the resulting solid residue in a minimal amount of hot methanol.

-

Slowly add concentrated hydrochloric acid to the methanol solution under constant stirring in the fume hood until the solution is acidic.[16]

-

Cool the solution in an ice bath to precipitate semicarbazide hydrochloride.[16]

-

Collect the white crystalline product by vacuum filtration using a Büchner funnel.[16]

-

Wash the crystals twice with cold methanol and dry under vacuum at 60°C.[16]

-

Purification by Recrystallization

For higher purity, the synthesized product can be recrystallized.

-

Materials: Crude semicarbazide hydrochloride, 75% aqueous ethanol.

-

Procedure:

-

Dissolve the crude semicarbazide hydrochloride in a minimum amount of hot 75% aqueous ethanol.

-

Allow the solution to cool slowly to room temperature to form crystals.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Dry the crystals under vacuum over a desiccant such as calcium sulfate.[3][4]

-

Characterization by Spectroscopy (General Protocol)

-

Infrared (IR) Spectroscopy:

-

Prepare a sample by mixing a small amount of dry semicarbazide hydrochloride with dry potassium bromide (KBr).

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Acquire the IR spectrum using an FTIR spectrometer. Key vibrational bands are expected around 3500 cm⁻¹ and 700 cm⁻¹.[3][4]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve an accurately weighed sample of semicarbazide hydrochloride in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆.

-

Transfer the solution to an NMR tube.

-

Acquire ¹H NMR and ¹³C NMR spectra using a high-field NMR spectrometer.[18][19] The resulting spectra can be used to confirm the molecular structure.

-

Semicarbazone Formation from a Ketone (e.g., Acetone)

This protocol demonstrates the primary use of semicarbazide hydrochloride as a derivatizing agent.

-

Materials: Semicarbazide hydrochloride, sodium acetate, acetone, water, ethanol.

-

Procedure:

-

Dissolve 1.0 g of semicarbazide hydrochloride and 1.5 g of sodium acetate in 10 mL of water. The sodium acetate acts as a buffer to neutralize the HCl and free the semicarbazide base.

-

In a separate flask, dissolve 0.5 mL of acetone in 5 mL of ethanol.

-

Add the acetone solution to the semicarbazide solution and stir.

-

If a precipitate does not form immediately, warm the mixture gently for a few minutes and then cool in an ice bath.

-

Collect the crystalline acetone semicarbazone product by vacuum filtration.

-

Wash the crystals with a small amount of cold water and allow them to air dry.

-

The melting point of the derivative can then be determined for identification purposes.

-

Visualization of Core Reaction Workflow

The following diagram illustrates the logical workflow for the acid-catalyzed formation of a semicarbazone from an aldehyde or ketone, a cornerstone reaction for this reagent.

Caption: Workflow for the formation of a semicarbazone derivative.

Biological Activity and Safety Considerations

Biological Activity

Semicarbazide and its derivatives (semicarbazones) have been noted for possessing antiviral, anti-infective, and antineoplastic properties, which are thought to arise from their ability to bind with cellular copper or iron.[14] It is also known as a metabolite of the veterinary drug nitrofurazone.[3][8] Some studies propose that its mechanism of action may involve binding to cytosine residues in RNA and DNA.[3][4]

Safety and Handling

Semicarbazide hydrochloride is toxic if swallowed and causes serious eye damage.[1][7][20] It is also suspected of damaging fertility or the unborn child.[1][7]

-

Personal Protective Equipment (PPE): Always handle with appropriate PPE, including chemical-resistant gloves (e.g., nitrile rubber), safety goggles with side protection, and a lab coat.[1][20][21] Work should be conducted in a well-ventilated area or under a chemical fume hood.[1][21]

-

Handling: Avoid dust formation and inhalation.[20] Do not ingest or allow contact with skin and eyes.[1] Wash hands thoroughly after handling.[21]

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes.[20][21] If swallowed, call a poison center or doctor immediately.[20][21] If inhaled, move the person to fresh air.[21]

-

Storage: Store locked up in a designated, secure area.[20]

Semicarbazide hydrochloride is a fundamental reagent with significant utility in both synthetic and analytical chemistry. Its well-characterized properties and predictable reactivity with carbonyls make it an indispensable tool for drug development professionals and researchers. A thorough understanding of its properties, handling requirements, and experimental applications is crucial for its safe and effective use in a laboratory setting.

References

- 1. Semicarbazide Hydrochloride Manufacturer & Bulk chemical Supplier in USA | Scimplify [scimplify.com]

- 2. nbinno.com [nbinno.com]

- 3. Semicarbazide hydrochloride | 563-41-7 [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. RXCHEMICALS: Chemicals Solvent Powder supplier Import-Export in India Dubai UAE Oman Nairobi [rxchemicals.com]

- 6. dharoyapharma.com [dharoyapharma.com]

- 7. Semicarbazide hydrochloride CAS 563-41-7 | 818369 [merckmillipore.com]

- 8. Semicarbazide hydrochloride | CH5N3O.ClH | CID 11236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. SEMICBAZIDE [sdfine.com]

- 10. semicarbazide hydrochloride [stenutz.eu]

- 11. Semicarbazide hydrochloride, 99% | Fisher Scientific [fishersci.ca]

- 12. 563-41-7 CAS MSDS (Semicarbazide hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 13. maitreechemicals.in [maitreechemicals.in]

- 14. Semicarbazide - Wikipedia [en.wikipedia.org]

- 15. US4482738A - Process for preparing semicarbazide hydrochloride - Google Patents [patents.google.com]

- 16. youtube.com [youtube.com]

- 17. Research on the Preparation of Semicarbazide Hydrochloride | Semantic Scholar [semanticscholar.org]

- 18. Semicarbazide hydrochloride(563-41-7) 1H NMR spectrum [chemicalbook.com]

- 19. Semicarbazide hydrochloride(563-41-7) 13C NMR spectrum [chemicalbook.com]

- 20. carlroth.com [carlroth.com]

- 21. chemicalbook.com [chemicalbook.com]

Semicarbazide Hydrochloride (CAS 563-41-7): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Semicarbazide hydrochloride (CAS 563-41-7) is a versatile and highly reactive organic compound with significant applications in pharmaceutical synthesis, analytical chemistry, and biomedical research.[1][2] As a primary amine derivative, it serves as a crucial building block for the synthesis of a wide array of heterocyclic compounds and as a derivatizing agent for the characterization of carbonyl compounds.[1][3] This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and key applications of semicarbazide hydrochloride, with a focus on detailed experimental protocols and its role in biological pathways.

Physicochemical Properties

Semicarbazide hydrochloride is a white to off-white crystalline solid.[4][5] It is readily soluble in water, moderately soluble in polar organic solvents like ethanol and methanol, and insoluble in nonpolar solvents such as ether.[6][7] The compound is stable under standard conditions but is incompatible with strong oxidizing agents and strong bases.[8][9]

Table 1: Physicochemical Properties of Semicarbazide Hydrochloride

| Property | Value | Reference(s) |

| CAS Number | 563-41-7 | [3] |

| Molecular Formula | CH₆ClN₃O | [8] |

| Molecular Weight | 111.53 g/mol | [4][8] |

| Melting Point | 175-177 °C (decomposes) | [8][10] |

| Boiling Point | 235.3 °C at 760 mmHg (calculated) | [8] |

| Solubility in Water | 100 g/L at 15-20 °C | [3][11] |

| pKa | 10.8 | [12] |

| Appearance | White crystalline solid/powder | [3][6] |

| pH | 1.5 (100 g/L in H₂O at 20 °C) | [5][10] |

Synthesis of Semicarbazide Hydrochloride

The most common industrial synthesis of semicarbazide hydrochloride involves the reaction of urea with hydrazine hydrate, followed by acidification with hydrochloric acid.[13][14]

Reaction Scheme:

References

- 1. knightscholar.geneseo.edu [knightscholar.geneseo.edu]

- 2. researchgate.net [researchgate.net]

- 3. 3.5. General Procedure for the Preparation of Semicarbazones (4a–4b) [bio-protocol.org]

- 4. Semicarbazide hydrochloride | CH5N3O.ClH | CID 11236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. chemlab.truman.edu [chemlab.truman.edu]

- 8. hakon-art.com [hakon-art.com]

- 9. sist.sathyabama.ac.in [sist.sathyabama.ac.in]

- 10. ijnrd.org [ijnrd.org]

- 11. DNA Damage and Repair [sigmaaldrich.com]

- 12. scribd.com [scribd.com]

- 13. ehs.utoronto.ca [ehs.utoronto.ca]

- 14. youtube.com [youtube.com]

Understanding the nucleophilicity of Semicarbazide hydrochloride

An In-depth Technical Guide to the Nucleophilicity of Semicarbazide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Semicarbazide hydrochloride serves as a crucial reagent in synthetic and medicinal chemistry, primarily owing to the nucleophilic character of its terminal nitrogen atom. This guide provides a comprehensive examination of the nucleophilicity of semicarbazide hydrochloride, detailing the underlying chemical principles, reaction kinetics, and experimental methodologies. Through a combination of tabulated quantitative data, detailed experimental protocols, and illustrative diagrams, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of this important chemical entity.

Introduction

Semicarbazide, with the chemical formula H₂N-NH-CO-NH₂, is a derivative of urea. In its hydrochloride salt form, it is a stable, water-soluble white solid. The nucleophilic nature of semicarbazide is central to its utility in chemical synthesis, most notably in the formation of semicarbazones through reaction with aldehydes and ketones. This reaction is a classic example of a nucleophilic addition-elimination process and is widely used for the characterization and purification of carbonyl compounds.[1] Understanding the factors that govern the nucleophilicity of semicarbazide hydrochloride is paramount for optimizing reaction conditions and for its application in various fields, including pharmaceutical development where semicarbazone derivatives have shown a range of biological activities.

The Nucleophilic Center of Semicarbazide

Semicarbazide possesses three nitrogen atoms, but only the terminal nitrogen of the hydrazine moiety (H₂N-) acts as an effective nucleophile.[2] The lone pair of electrons on the nitrogen atom adjacent to the carbonyl group is involved in resonance with the carbonyl π-system, which significantly reduces its electron density and, consequently, its nucleophilicity.[2][3] This electronic effect dictates the regioselectivity of its reactions with electrophiles.

The hydrochloride form of semicarbazide exists in equilibrium with the free base in solution. The concentration of the free, nucleophilic semicarbazide is pH-dependent.

Factors Influencing Nucleophilicity

The nucleophilicity of semicarbazide is not an intrinsic, immutable property but is influenced by several external factors. A comprehensive understanding of these factors is critical for controlling reaction outcomes.

pH of the Reaction Medium

The rate of reactions involving semicarbazide, such as semicarbazone formation, is highly dependent on the pH of the medium. The reaction is generally fastest in weakly acidic conditions, typically around pH 4-6.[4] This bell-shaped pH-rate profile arises from two opposing effects:

-

At low pH (highly acidic): The semicarbazide, being a weak base, becomes protonated to form its conjugate acid (H₃N⁺-NH-CO-NH₂). The positive charge on the nitrogen atom renders it non-nucleophilic, thus decreasing the reaction rate.

-

At high pH (neutral to basic): While the concentration of the free nucleophilic semicarbazide is high, the reaction rate also decreases. This is because the overall reaction of semicarbazone formation involves a dehydration step that is acid-catalyzed. At higher pH, the lack of sufficient acid catalysis for the removal of the water molecule from the intermediate carbinolamine becomes the rate-limiting factor.

Steric Hindrance

The accessibility of the electrophilic center to the nucleophilic nitrogen of semicarbazide plays a crucial role in the reaction rate. Increased steric bulk around the carbonyl group of the electrophile significantly hinders the approach of the nucleophile, leading to a decrease in the reaction rate. This steric effect provides evidence that the initial nucleophilic attack is the rate-determining step in many semicarbazone formation reactions.[2]

Electronic Effects of the Electrophile

The electrophilicity of the carbonyl carbon in aldehydes and ketones influences the rate of nucleophilic attack. Electron-withdrawing groups attached to the carbonyl group increase its partial positive charge, making it more susceptible to nucleophilic attack and thus increasing the reaction rate. Conversely, electron-donating groups decrease the electrophilicity of the carbonyl carbon and slow down the reaction.

Solvent Effects

The choice of solvent can impact the nucleophilicity of semicarbazide. Polar protic solvents can solvate the nucleophile through hydrogen bonding, which can stabilize the nucleophile but also potentially hinder its reactivity by creating a solvent shell. The reaction is often carried out in mixed solvent systems, such as ethanol-water, to ensure the solubility of both the semicarbazide hydrochloride and the carbonyl compound.[2]

Quantitative Data on Semicarbazide Nucleophilicity

The nucleophilicity of semicarbazide is quantitatively expressed through the measurement of reaction rates. The following tables summarize kinetic data from studies on semicarbazone formation with various carbonyl compounds.

Table 1: Second-Order Rate Constants for the Reaction of Semicarbazide with Substituted Tetrahydropyran-4-ones

| Carbonyl Compound | Temperature (°C) | k₂ (L mol⁻¹ s⁻¹) |

| Tetrahydropyran-4-one | 40 | 1.5 x 10⁻³ |

| 3-Methyltetrahydropyran-4-one | 40 | 5.0 x 10⁻⁵ |

| 3,5-Dimethyl-2,6-diphenyltetrahydropyran-4-one | 50 | Very slow |

Data extracted from a study on the steric effects in semicarbazone formation, highlighting the significant rate retardation with increased steric hindrance.[2]

Table 2: Rate Constants for the Reaction of Semicarbazide with Various Carbonyl Compounds at pH 7.0

| Carbonyl Compound | Temperature (°C) | k (L mol⁻¹ min⁻¹) |

| Furfural | 25 | 1.83 |

| Cyclohexanone | 25 | 0.47 |

| Acetophenone | 25 | 0.035 |

| Pinacolone | 25 | 0.004 |

This data illustrates the influence of the carbonyl compound's structure on the reaction rate.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for studying the nucleophilicity of semicarbazide.

Kinetic Measurement of Semicarbazone Formation

This protocol describes a common method for determining the rate of reaction between semicarbazide hydrochloride and a carbonyl compound.

Materials:

-

Semicarbazide hydrochloride

-

Carbonyl compound (e.g., cyclohexanone)

-

Dibasic potassium phosphate (K₂HPO₄)

-

95% Ethanol

-

Distilled water

-

Erlenmeyer flasks

-

Test tubes

-

Stirring apparatus

-

Vacuum filtration setup

-

Melting point apparatus

Procedure:

-

Preparation of Semicarbazide Solution: In a 25-mL Erlenmeyer flask, dissolve 0.5 g of semicarbazide hydrochloride and 1.06 g of dibasic potassium phosphate in 6 mL of water. The phosphate salt acts as a buffer to maintain a suitable pH.[4]

-

Preparation of Carbonyl Solution: In a separate test tube, prepare a solution of 0.5 mL of cyclohexanone in 2.5 mL of 95% ethanol.[4]

-

Initiation of Reaction: Add the ethanolic solution of the carbonyl compound to the aqueous semicarbazide solution with constant stirring.[4]

-

Monitoring the Reaction: The formation of the semicarbazone product is often observed as the precipitation of a crystalline solid. The reaction progress can be monitored by taking aliquots at different time intervals and quenching the reaction. The concentration of the remaining carbonyl compound or the formed semicarbazone can be determined using techniques such as UV-Vis spectroscopy or by a titrimetric procedure.

-

Isolation and Characterization of Product: After a set reaction time or upon completion, the crystalline product is collected by vacuum filtration, washed with cold water, and dried.[4] The identity and purity of the semicarbazone can be confirmed by measuring its melting point and comparing it to the literature value.

Titrimetric Procedure for Kinetic Analysis

A titrimetric method can be employed to follow the kinetics of the reaction.

Principle: The unreacted semicarbazide can be quantified by its reaction with a standard solution of iodine, which oxidizes it.

Procedure:

-

Initiate the reaction as described above in a thermostated bath to maintain a constant temperature.

-

At specific time intervals, withdraw an aliquot of the reaction mixture.

-

Immediately add the aliquot to a solution of known excess iodine in a suitable buffer to quench the reaction and oxidize the unreacted semicarbazide.

-

Back-titrate the excess iodine with a standardized solution of sodium thiosulfate using starch as an indicator.

-

The concentration of semicarbazide at each time point can be calculated from the amount of iodine consumed.

-

The rate constants can then be determined by plotting the concentration of semicarbazide versus time and fitting the data to the appropriate rate law.

Visualizing Reaction Mechanisms and Workflows

Graphical representations are invaluable for understanding the complex processes involved in the reactions of semicarbazide.

References

Methodological & Application

Application Note and Protocol: Semicarbazide Hydrochloride Derivatization of Carbonyl Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction

Derivatization is a chemical modification process used to convert a compound into a product of similar chemical structure, called a derivative. In analytical chemistry, the derivatization of carbonyl compounds (aldehydes and ketones) is a crucial technique for their identification and quantification. Semicarbazide hydrochloride is a widely used reagent for this purpose, reacting with carbonyls to form stable, crystalline semicarbazones.[1][2][3] These derivatives are particularly useful for identifying unknown aldehydes and ketones through melting point analysis.[2][3] Furthermore, this derivatization has significant applications in medicinal chemistry and drug development, as semicarbazone derivatives are known to exhibit a range of biological activities, including antiviral, anticancer, and anticonvulsant properties.[2][4][5]

This document provides a detailed protocol for the derivatization of carbonyl compounds using semicarbazide hydrochloride, along with the reaction mechanism and applications relevant to researchers in the pharmaceutical and chemical sciences.

Reaction Mechanism

The reaction between an aldehyde or ketone and semicarbazide proceeds via a nucleophilic addition-elimination mechanism to form a semicarbazone.[1][6] Semicarbazide contains two -NH2 groups, but only the one not adjacent to the carbonyl group acts as the primary nucleophile.[7][8] The lone pair of electrons on the other nitrogen atom is delocalized through resonance with the carbonyl group, reducing its nucleophilicity.[7][8] The reaction is typically catalyzed by a weak acid.[6]

Caption: Reaction mechanism of semicarbazone formation.

Experimental Protocol

This protocol provides a general procedure for the synthesis of semicarbazone derivatives from carbonyl compounds.

Materials and Reagents

-

Carbonyl Compound: Aldehyde or ketone (e.g., acetone, benzaldehyde)

-

Semicarbazide Hydrochloride (NH₂CONHNH₂·HCl)

-

Sodium Acetate (CH₃COONa)

-

Ethanol (96%) or Methanol

-

Distilled Water

-

Beakers

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel)

-

Melting point apparatus

-

Spectroscopic instruments (FTIR, NMR, UV-Vis) - Optional

Procedure

-

Preparation of Semicarbazide Solution:

-

In a round-bottom flask, dissolve semicarbazide hydrochloride and an equimolar amount of sodium acetate in distilled water.[4] The sodium acetate acts as a base to liberate the free semicarbazide from its hydrochloride salt.[6][9]

-

Add ethanol or methanol to the solution until any turbidity disappears, creating a clear solution.[4]

-

-

Reaction with Carbonyl Compound:

-

Dissolve the carbonyl compound (aldehyde or ketone) in a minimal amount of ethanol or methanol in a separate beaker.

-

Add the carbonyl solution to the semicarbazide solution in the round-bottom flask.

-

-

Reaction Conditions:

-

The reaction mixture can be stirred at room temperature or gently heated under reflux for 1-2 hours to ensure the completion of the reaction.[10] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

-

Isolation of the Semicarbazone Derivative:

-

Purification and Drying:

-

Wash the collected solid with cold water followed by a small amount of cold ethanol to remove any unreacted starting materials and impurities.[9]

-

The crude product can be further purified by recrystallization from a suitable solvent, typically ethanol.[4]

-

Dry the purified crystals in a desiccator or a vacuum oven.

-

-

Characterization:

-

Determine the melting point of the purified semicarbazone. The sharp melting point of the crystalline derivative is a key characteristic for the identification of the original carbonyl compound.[2]

-

For further structural confirmation, the derivative can be analyzed using spectroscopic techniques such as Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and UV-Visible Spectroscopy.[3][10]

-

Caption: Experimental workflow for semicarbazone synthesis.

Data Presentation

The following table summarizes typical reaction outcomes for the derivatization of various carbonyl compounds with semicarbazide hydrochloride.

| Carbonyl Compound | Product (Semicarbazone) | Reaction Time (min) | Yield (%) | Melting Point (°C) |

| p-Chlorobenzaldehyde | p-Chlorobenzaldehyde Semicarbazone | 45 | >95 | 232-234 |

| Acetone | Acetone Semicarbazone | 45 | >95 | 187-189 |

| Cyclohexanone | Cyclohexanone Semicarbazone | 60 | >95 | 166-168 |

| Benzaldehyde | Benzaldehyde Semicarbazone | 45 | >95 | 222-224 |

Note: Reaction times and yields are based on a solvent-free ball-milling procedure, which is an alternative efficient method for this synthesis. Melting points are representative values.

Applications in Research and Drug Development

-

Identification of Carbonyl Compounds: The formation of crystalline semicarbazones with sharp melting points provides a classical and reliable method for the identification and characterization of unknown aldehydes and ketones.[2][3]

-

Quantitative Analysis: Semicarbazide derivatization is employed in the quantitative analysis of carbonyl compounds in various samples, including environmental and biological matrices. The derivatives can be analyzed using techniques like High-Performance Liquid Chromatography (HPLC).[11][12] While 2,4-dinitrophenylhydrazine (DNPH) is more common for environmental air and water analysis, semicarbazide offers an alternative for specific applications.[13][14]

-

Drug Development and Medicinal Chemistry: Semicarbazone derivatives are a significant class of compounds in medicinal chemistry due to their wide range of biological activities. They are investigated for their potential as:

-

Anticancer agents: Some semicarbazones show cytotoxic activity against cancer cells.[2][10]

-

Anticonvulsants: Certain semicarbazide derivatives have demonstrated anticonvulsant properties.[4]

-

Antimicrobial and Antiviral agents: Semicarbazones have been found to possess activity against various microbes and viruses.[2]

-

Enzyme Inhibitors: They can act as inhibitors for enzymes like semicarbazide-sensitive amine oxidase (SSAO), which is a biomarker for several diseases.[15]

-

The derivatization of a lead compound containing a carbonyl group into a semicarbazone can be a strategy in drug design to modify its pharmacokinetic and pharmacodynamic properties.[16]

References

- 1. When semicarbazide reacts with a ketone (or aldehyde) to form semicarbazone. Only one nitrogen atom of semicarbazide acts as a nucleophile and attacks the carbonyl carbon of the ketone. The product of the reaction consequently is $ {{R}_{2}}C=N-NH-CON{{H}_{2}} $ rather than $ {{R}_{2}}C=NCONH-N{{H}_{2}}. $ What factors account for the fact that two nitrogen atoms of semicarbazide are relatively non-nucleophilic? [vedantu.com]

- 2. Semicarbazone - Wikipedia [en.wikipedia.org]

- 3. sist.sathyabama.ac.in [sist.sathyabama.ac.in]

- 4. ijnrd.org [ijnrd.org]

- 5. Development of new steroid-based hydrazide and (thio)semicarbazone compounds with anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. shivajicollege.ac.in [shivajicollege.ac.in]

- 7. doubtnut.com [doubtnut.com]

- 8. sarthaks.com [sarthaks.com]

- 9. chemlab.truman.edu [chemlab.truman.edu]

- 10. sist.sathyabama.ac.in [sist.sathyabama.ac.in]

- 11. The determination of carbonyl compounds by semicarbazide and hydroxylamine. With special reference to fatty-acid oxidation products - Analyst (RSC Publishing) [pubs.rsc.org]

- 12. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. assets.fishersci.com [assets.fishersci.com]

- 14. epa.gov [epa.gov]

- 15. researchgate.net [researchgate.net]

- 16. jfda-online.com [jfda-online.com]

Application Note: HPLC Analysis of Carbonyls Using Semicarbazide Hydrochloride Derivatization

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of carbonyl compounds (aldehydes and ketones) is critical in various fields, including pharmaceutical development, environmental monitoring, and food science, due to their reactivity and potential toxicity. While derivatization with 2,4-dinitrophenylhydrazine (DNPH) followed by High-Performance Liquid Chromatography (HPLC) is a widely adopted method, the use of semicarbazide hydrochloride offers a viable alternative for the determination of these compounds.[1][2] Semicarbazide reacts with carbonyls to form stable semicarbazone derivatives, which can be readily analyzed by reverse-phase HPLC with UV detection.[3]

This application note provides a detailed protocol for the derivatization of carbonyl compounds with semicarbazide hydrochloride and their subsequent quantification using HPLC-UV.

Principle of the Method

The method is based on the nucleophilic addition of semicarbazide to the carbonyl group of an aldehyde or ketone, forming a semicarbazone. This reaction is typically carried out in a mildly acidic solution to facilitate the reaction. The resulting semicarbazone derivatives are more stable and possess chromophores that allow for sensitive UV detection.[3][4] Separation is achieved on a C18 reverse-phase HPLC column with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and water.[3] Quantification is performed by comparing the peak areas of the derivatized analytes to those of known standards.

Experimental Protocols

Materials and Reagents

-

Semicarbazide Hydrochloride (NH₂CONHNH₂·HCl), analytical grade

-

Sodium Acetate (CH₃COONa), analytical grade

-

Carbonyl Compounds (e.g., formaldehyde, acetaldehyde, acetone, etc.), analytical standards

-

Methanol , HPLC grade

-

Acetonitrile , HPLC grade

-

Water , HPLC grade or ultrapure

-

Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

-

Sample Matrix (e.g., pharmaceutical formulation, environmental extract)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Quaternary or Binary Pump

-

Autosampler

-

Column Oven

-

UV-Vis or Diode Array Detector (DAD)

-

-

Analytical Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3]

-

pH Meter

-

Vortex Mixer

-

Centrifuge

-

Syringe Filters (0.45 µm)

Preparation of Solutions

-

Semicarbazide Reagent (0.1 M): Dissolve 1.115 g of semicarbazide hydrochloride in 100 mL of a suitable buffer (e.g., 0.1 M sodium acetate buffer, pH 4.5). This solution should be prepared fresh daily.

-

Standard Stock Solutions (1000 µg/mL): Prepare individual stock solutions of the target carbonyl compounds in methanol or acetonitrile.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to cover the desired concentration range (e.g., 5-50 µg/mL).[3]

Sample Preparation and Derivatization

-

Sample Extraction: Extract the carbonyl compounds from the sample matrix using a suitable solvent. The choice of solvent will depend on the sample type.

-

Derivatization Reaction:

-

To 1.0 mL of the sample extract or working standard solution in a vial, add 1.0 mL of the semicarbazide reagent.

-

Vortex the mixture for 30 seconds.

-

Allow the reaction to proceed at room temperature for a specified time (e.g., 30-60 minutes). The reaction can be gently heated if necessary to ensure complete derivatization.[5]

-

-

Sample Cleanup (if necessary): After the reaction is complete, the sample may need to be centrifuged or filtered through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

HPLC-UV Analysis

The following HPLC conditions can be used as a starting point and should be optimized for the specific carbonyl compounds of interest.

-

Mobile Phase: An isocratic or gradient mixture of methanol and water (e.g., 70:30 v/v).[3]

-

Flow Rate: 1.0 mL/min[3]

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

-

Injection Volume: 20 µL

-

Detection Wavelength: A wavelength in the range of 260-290 nm is typically suitable for semicarbazones. For a specific semicarbazone derivative, a detection wavelength of 285 nm has been reported.[3]

-

Run Time: Sufficient to allow for the elution of all compounds of interest and any interfering peaks.

Data Presentation

The quantitative data for the analysis of a selection of carbonyl compounds as their semicarbazone derivatives are summarized in the table below. Please note that these values are illustrative and may vary depending on the specific HPLC system and conditions used.

| Carbonyl Compound | Derivatized Form | Retention Time (min) | LOD (µg/mL) | LOQ (µg/mL) |

| Formaldehyde | Formaldehyde Semicarbazone | 3.5 | 0.1 | 0.3 |

| Acetaldehyde | Acetaldehyde Semicarbazone | 4.2 | 0.1 | 0.4 |

| Acetone | Acetone Semicarbazone | 5.1 | 0.2 | 0.6 |

| Propionaldehyde | Propionaldehyde Semicarbazone | 5.8 | 0.1 | 0.5 |

| Benzaldehyde | Benzaldehyde Semicarbazone | 8.9 | 0.05 | 0.15 |

Visualization of Experimental Workflow

The overall workflow for the HPLC analysis of carbonyls using semicarbazide hydrochloride derivatization is depicted in the following diagram.

Caption: Workflow for carbonyl analysis using semicarbazide derivatization and HPLC-UV.

Method Validation Considerations

For use in regulated environments, the analytical method should be validated according to ICH guidelines or other relevant regulatory standards. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing blank samples and spiked samples.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A linear relationship was reported for a semicarbazone derivative in the concentration range of 5-50 µg/ml.[3]

-

Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies on spiked samples.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

-

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

-

Stability: The stability of the semicarbazone derivatives in solution should be evaluated to ensure accurate quantification. Semicarbazone conjugates have been shown to be sufficiently stable for analysis.[6]

Conclusion

The derivatization of carbonyl compounds with semicarbazide hydrochloride followed by RP-HPLC-UV analysis provides a reliable and effective method for the quantification of aldehydes and ketones. This approach offers a valuable alternative to the more commonly used DNPH derivatization. The protocol described herein can be adapted and validated for the specific needs of researchers and drug development professionals for the analysis of carbonyl compounds in various matrices.

References

Application Notes: Semicarbazide Hydrochloride in Proteomics for Protein Carbonyl Detection

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein carbonylation is an irreversible, non-enzymatic post-translational modification that serves as a major hallmark of oxidative stress. Caused by the attack of reactive oxygen species (ROS) on amino acid side chains (proline, arginine, lysine, and threonine), this modification can lead to a loss of protein function, aggregation, and subsequent degradation. The accumulation of carbonylated proteins is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cancer, and diabetes, as well as in the general aging process. Consequently, the detection and quantification of protein carbonyls are critical for understanding disease mechanisms, identifying biomarkers, and assessing the oxidative effects of novel drug candidates.

While 2,4-dinitrophenylhydrazine (DNPH) is the most widely used reagent for carbonyl detection, semicarbazide hydrochloride and its derivatives offer a versatile alternative for proteomic workflows, particularly those involving mass spectrometry (MS). Semicarbazide reacts specifically with aldehyde and ketone groups on proteins to form a stable semicarbazone, which can be detected and quantified. This application note provides detailed protocols for the use of semicarbazide hydrochloride in mass spectrometry-based proteomics for the identification and quantification of carbonylated proteins.

Principle of the Method

The core of the detection method is the nucleophilic addition of semicarbazide to the carbonyl group (aldehyde or ketone) on a protein's side chain. The reaction forms a stable semicarbazone derivative. Since semicarbazide hydrochloride is a salt, a mild base is typically used to liberate the free semicarbazide for the reaction to proceed efficiently. This derivatization adds a specific mass tag to the modified peptide, enabling its identification and quantification through mass spectrometry.

Caption: Reaction of a protein carbonyl with semicarbazide to form a stable semicarbazone.

Applications in Research and Drug Development

-

Biomarker Discovery: Identifying specific carbonylated proteins in patient samples (e.g., plasma, tissue biopsies) can lead to the discovery of novel biomarkers for disease diagnosis, prognosis, and monitoring treatment response.

-

Mechanism of Action Studies: Elucidating how disease progression or drug treatment induces oxidative stress by profiling changes in the "carbonylome."

-

Toxicology and Safety Pharmacology: Assessing drug-induced oxidative stress as a potential mechanism of toxicity by measuring protein carbonylation in preclinical models.[1] Proteomics can help evaluate both the efficacy and toxicity of drug candidates.

-

Aging Research: Studying the accumulation of oxidative damage in proteins during the aging process.[2][3]

Quantitative Data on Protein Carbonylation

The level of protein carbonylation can vary significantly depending on the sample type, species, and disease state. The following table summarizes representative data on protein carbonyl content, primarily measured using the analogous DNPH-based spectrophotometric method, which provides a baseline for expected values.

| Biological Sample | Condition | Protein Carbonyl Content (nmol/mg protein) | Reference Method |

| Human Plasma | Healthy | 2 - 3 | DNPH Spectrophotometry |

| Human Plasma | Chronic Disease (General) | 3.5 - 10 | DNPH Spectrophotometry |

| Rat Liver | Control | ~1.5 - 2.5 | DNPH Spectrophotometry |

| Rat Liver | Oxidative Stress (UV) | > 4.0 | DNPH Spectrophotometry |

| Cultured Cells | Control | Variable (e.g., 0.5 - 2.0) | DNPH / Immunoassay |

| Cultured Cells | H₂O₂ Treated | Variable (e.g., 2.0 - 8.0) | DNPH / Immunoassay |

Note: These values are approximate and serve as a general guide. Actual results will depend on the specific experimental conditions and the sensitivity of the assay used.

Experimental Workflow and Protocols

The overall workflow for identifying carbonylated proteins using semicarbazide derivatization coupled with mass spectrometry involves several key stages: sample preparation, derivatization, protein digestion, enrichment of modified peptides, and finally, LC-MS/MS analysis.

Caption: Workflow for proteomic analysis of carbonylated proteins using semicarbazide.

Protocol 1: Protein Extraction from Mammalian Cells or Tissues

This protocol describes the general steps for preparing a protein lysate suitable for derivatization.

Materials:

-

Lysis Buffer: RIPA buffer or a custom buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate).

-

Protease and Phosphatase Inhibitor Cocktails.

-

Dounce homogenizer or sonicator.

-

Microcentrifuge.

Procedure:

-

Cell Pellets: Wash cell pellets (e.g., 1-10 million cells) twice with ice-cold PBS. Centrifuge at 500 x g for 5 minutes at 4°C after each wash.

-

Tissues: Weigh and mince 50-100 mg of tissue on ice.

-

Lysis: Add 500 µL of ice-cold Lysis Buffer containing protease/phosphatase inhibitors to the cell pellet or minced tissue.

-

Homogenization:

-

For cells: Incubate on ice for 30 minutes with periodic vortexing.

-

For tissues: Homogenize using a Dounce homogenizer or sonicate on ice (e.g., 3 cycles of 15 seconds ON, 30 seconds OFF).

-

-

Clarification: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.

-

Quantification: Transfer the supernatant (protein lysate) to a new tube. Determine the protein concentration using a compatible assay (e.g., BCA assay).

-

Storage: Use the lysate immediately or store at -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Derivatization with Semicarbazide Hydrochloride

This protocol details the labeling of protein carbonyls.

Materials:

-

Protein Lysate (from Protocol 1).

-

Semicarbazide Hydrochloride (e.g., 100 mM stock in water).

-

Sodium Acetate Buffer (1 M, pH 5.5).

-

SDS (10% w/v solution).

-

Trichloroacetic Acid (TCA, 100% w/v).

-

Ice-cold acetone.

Procedure:

-

Sample Preparation: In a microcentrifuge tube, take an aliquot of protein lysate containing 100-500 µg of protein. Adjust the volume to 100 µL with PBS.

-

Denaturation: Add 10 µL of 10% SDS to achieve a final concentration of ~1% SDS. Vortex gently and incubate at room temperature for 10 minutes.

-

Derivatization Reaction:

-

Add 20 µL of 1 M Sodium Acetate buffer (pH 5.5).

-

Add 20 µL of 100 mM Semicarbazide Hydrochloride (final concentration ~13 mM).

-

Negative Control: For a separate aliquot, add 20 µL of water instead of the semicarbazide solution.

-

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature in the dark with gentle shaking.

-

Protein Precipitation: Add an equal volume of 100% TCA to the reaction mixture. Vortex and incubate on ice for 30 minutes.

-

Pelleting: Centrifuge at 15,000 x g for 15 minutes at 4°C. Carefully discard the supernatant, which contains unreacted semicarbazide.

-

Washing: Wash the protein pellet twice with 500 µL of ice-cold acetone. After each wash, centrifuge at 15,000 x g for 10 minutes at 4°C and discard the supernatant.

-

Drying: After the final wash, briefly air-dry the pellet to remove residual acetone. Do not over-dry.

-

The derivatized protein pellet is now ready for downstream proteomics processing (Protocol 3).

Protocol 3: Sample Preparation for Mass Spectrometry

This protocol covers the digestion and preparation of derivatized peptides for LC-MS/MS.

Materials:

-

Derivatized Protein Pellet (from Protocol 2).

-

Resuspension/Denaturation Buffer: 8 M Urea in 100 mM Tris-HCl, pH 8.5.

-

Dithiothreitol (DTT), 500 mM stock.

-

Iodoacetamide (IAA), 500 mM stock.

-

MS-grade Trypsin.

-

Formic Acid (FA).

-

C18 StageTips or equivalent for desalting.

Procedure:

-

Resuspension and Reduction: Resuspend the protein pellet in 100 µL of 8 M Urea buffer. Add DTT to a final concentration of 10 mM. Incubate at 37°C for 1 hour.

-

Alkylation: Cool the sample to room temperature. Add IAA to a final concentration of 25 mM. Incubate for 45 minutes in the dark at room temperature.

-

Dilution and Digestion:

-

Dilute the sample 4-fold with 100 mM Tris-HCl (pH 8.5) to reduce the urea concentration to 2 M.

-

Add MS-grade trypsin at a 1:50 (enzyme:protein) ratio.

-

Incubate overnight (12-16 hours) at 37°C.

-

-

Quenching: Stop the digestion by adding formic acid to a final concentration of 1% (pH < 3).

-

Enrichment (Optional but Recommended): Since carbonylation is a low-abundance modification, enrichment is crucial. If using a semicarbazide derivative with a tag (e.g., biotin), use the corresponding affinity resin (e.g., streptavidin beads). For untagged semicarbazone, enrichment can be more challenging but may be attempted with hydrophilic interaction chromatography (HILIC) or specific antibodies if available.

-

Desalting: Desalt the peptide mixture using a C18 StageTip.

-

Activate the tip with methanol, then equilibrate with 0.1% FA in water.

-

Load the acidified peptide sample.

-

Wash with 0.1% FA in water.

-

Elute peptides with 60% acetonitrile / 0.1% FA.

-

-

Sample Preparation for MS: Dry the eluted peptides in a vacuum centrifuge and resuspend in a suitable buffer (e.g., 0.1% FA in water) for LC-MS/MS analysis.

Biological Pathway Visualization

Protein carbonylation is a direct consequence of cellular exposure to reactive oxygen species (ROS), which are byproducts of normal metabolism or environmental stressors.

Caption: Pathway from cellular stress to protein carbonylation and functional decline.

References

- 1. Mass Spectrometry Reagents | Protein Research | [Life Science] | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 2. oxiproteomics.fr [oxiproteomics.fr]

- 3. Proteomic quantification and identification of carbonylated proteins upon oxidative stress and during cellular aging - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Semicarbazone Formation with Aromatic Aldehydes

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of semicarbazones from aromatic aldehydes, a critical reaction in medicinal chemistry and drug development for the creation of compounds with potential therapeutic activities. Semicarbazones are a class of compounds known for their diverse biological activities, including antiviral, anticancer, and antibacterial properties.[1][2][3]

Introduction

Semicarbazones are formed through a condensation reaction between an aldehyde or ketone and semicarbazide.[3] This reaction is a valuable tool for the derivatization of carbonyl compounds, often resulting in crystalline products that are easily purified and characterized.[1][4] The semicarbazone moiety can act as a versatile pharmacophore, and its derivatives are of significant interest in the development of novel therapeutic agents.

This application note details two primary protocols for the synthesis of semicarbazones from aromatic aldehydes: a conventional reflux method and a solvent-free ball-milling method. It also includes a summary of reaction data and diagrams illustrating the reaction mechanism and experimental workflow.

Experimental Protocols

Protocol 1: Conventional Synthesis via Reflux

This method involves the reaction of an aromatic aldehyde with semicarbazide hydrochloride in an alcoholic solvent under reflux, typically with the addition of a base to neutralize the hydrochloride salt.

Materials:

-

Aromatic aldehyde (1.0 mmol)

-

Semicarbazide hydrochloride (1.0 - 1.2 mmol)

-

Sodium acetate or other suitable base (1.0 - 1.2 mmol)

-

Ethanol (5-10 mL)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

Dissolve the aromatic aldehyde (1.0 mmol) in ethanol (5-10 mL) in a round-bottom flask.

-

In a separate beaker, dissolve semicarbazide hydrochloride (1.0 - 1.2 mmol) and sodium acetate (1.0 - 1.2 mmol) in a minimal amount of warm ethanol.

-

Add the semicarbazide solution to the aldehyde solution with stirring.

-

Attach a reflux condenser and heat the mixture to reflux for 1-3 hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature. The semicarbazone product will often precipitate out of the solution.

-

Collect the solid product by filtration and wash it with cold ethanol.

-

If necessary, purify the product by recrystallization from a suitable solvent, such as ethanol.

-

Dry the purified semicarbazone and determine its melting point and characterize by spectroscopic methods (FTIR, NMR).

Protocol 2: Solvent-Free Synthesis via Ball-Milling

This environmentally friendly method avoids the use of solvents and often results in high yields in a shorter reaction time.

Materials:

-

Aromatic aldehyde (1.0 mmol)

-

Semicarbazide hydrochloride (1.0 mmol)

-

Stainless steel ball-milling vessel with stainless steel balls

-

Ball mill

-

5% aqueous Sodium Bicarbonate (NaHCO3) solution

-

Filtration apparatus

Procedure:

-

Place the aromatic aldehyde (1.0 mmol) and semicarbazide hydrochloride (1.0 mmol) into a clean, dry stainless steel ball-milling vessel equipped with two stainless steel balls.

-

Close the vessel and perform the milling at room temperature for the specified time (typically 30-60 minutes). Monitor the reaction progress by TLC every 10-15 minutes.

-

Once the reaction is complete, transfer the solid mixture from the vessel.

-

Treat the solid with 2.0 mL of 5% aqueous NaHCO3 solution to neutralize the HCl and precipitate the semicarbazone.

-

Collect the solid product by filtration, wash with water, and dry.

-

The product is often pure, but if necessary, it can be recrystallized from 96% ethanol.

-

Characterize the final product by determining its melting point and using spectroscopic techniques.

Data Presentation

The following table summarizes typical reaction conditions and yields for the synthesis of various aromatic semicarbazones using both conventional and ball-milling methods.

| Aromatic Aldehyde | Method | Reaction Time (min) | Temperature (°C) | Yield (%) | Reference |

| Benzaldehyde | Reflux | 60-120 | Reflux | >90 | [4] |

| 4-Chlorobenzaldehyde | Ball-Milling | 45 | Room Temp. | 100 | |

| 4-Nitrobenzaldehyde | Ball-Milling | 30 | Room Temp. | 100 | |

| 4-Methoxybenzaldehyde | Ball-Milling | 60 | Room Temp. | 100 | |

| Cinnamaldehyde | Ball-Milling | 30 | Room Temp. | 100 | |

| Vanillin | Reflux | - | - | - | - |

| Indole-3-carboxaldehyde | Reflux | - | - | - | [5][6] |

Visualizations

Reaction Mechanism

The formation of a semicarbazone from an aromatic aldehyde proceeds via a nucleophilic addition-elimination mechanism. The initial step is the nucleophilic attack of the terminal amino group of semicarbazide on the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form the C=N double bond of the semicarbazone.

Caption: Reaction mechanism for semicarbazone formation.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of aromatic semicarbazones.

References

- 1. sist.sathyabama.ac.in [sist.sathyabama.ac.in]

- 2. Synthesis and Antibacterial Activity of Novel Hydroxy Semicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Semicarbazone - Wikipedia [en.wikipedia.org]

- 4. sist.sathyabama.ac.in [sist.sathyabama.ac.in]

- 5. scilit.com [scilit.com]

- 6. doaj.org [doaj.org]

Application Notes & Protocols: Semicarbazide Hydrochloride for the Isolation of Ketosteroid Hormones from Biological Samples

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of semicarbazide hydrochloride in the isolation and derivatization of keto-steroid hormones from biological samples for subsequent analysis.

Introduction

Semicarbazide hydrochloride is a valuable reagent for the selective isolation of steroid hormones containing one or more ketone functional groups (keto-steroids) from complex biological matrices such as serum, plasma, and urine.[1] The principle of this method lies in the chemical reaction between the carbonyl group (ketone) of the steroid and the primary amine of semicarbazide, forming a stable semicarbazone derivative. This derivatization serves two main purposes:

-

Selective Isolation: The resulting semicarbazone imparts different physicochemical properties to the steroid, such as altered polarity and solubility, which facilitates its separation from other endogenous compounds in the biological sample.[2]

-

Enhanced Detection: For certain analytical techniques, particularly mass spectrometry, derivatization can improve ionization efficiency, leading to enhanced sensitivity and more reliable quantification. While Girard's reagents are more commonly cited for this purpose in modern LC-MS applications, the underlying principle of introducing a readily ionizable moiety is similar.

This method is applicable to a wide range of keto-steroids, including androgens (e.g., testosterone, androstenedione, dehydroepiandrosterone), glucocorticoids (e.g., cortisol, cortisone), and progestogens (e.g., progesterone).

Chemical Principle

The reaction of a keto-steroid with semicarbazide hydrochloride in a mildly acidic solution results in the formation of a steroid semicarbazone and water. The reaction is a condensation reaction and is reversible.

Reaction Scheme:

R-C(=O)-R' (Keto-steroid) + H₂N-NH-C(=O)-NH₂·HCl (Semicarbazide HCl) ⇌ R-C(=N-NH-C(=O)-NH₂)-R' (Steroid Semicarbazone) + H₂O + HCl

The formation of the semicarbazone can be followed by hydrolysis to regenerate the original keto-steroid, a technique often employed in purification processes.[2] Alternatively, the stable semicarbazone derivative can be directly analyzed.

Experimental Protocols

The following protocols provide a general framework for the isolation and derivatization of keto-steroids from biological samples using semicarbazide hydrochloride. Optimization may be required depending on the specific hormone of interest, the biological matrix, and the downstream analytical method.

Protocol 1: Isolation and Derivatization of Keto-Steroids from Human Serum/Plasma

This protocol is designed for the preparation of serum/plasma samples for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

-

Human serum or plasma

-

Semicarbazide hydrochloride

-

Methanol (LC-MS grade)

-

Acetic acid (glacial)

-

Methyl tert-butyl ether (MTBE)

-

Water (LC-MS grade)

-

Internal standards (isotope-labeled analogs of the target hormones)

-

Centrifuge

-

Nitrogen evaporator

-

Vortex mixer

Procedure:

-

Sample Preparation:

-